molecular formula C37H49ClN4O7 B12424931 cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride)

cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride)

Cat. No.: B12424931
M. Wt: 697.3 g/mol
InChI Key: UQPPOXBOJSMVFI-SAIPSRRZSA-N
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Description

cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) is a chemical compound that combines an Inhibitor of Apoptosis Protein (IAP) ligand, which targets the E3 ubiquitin ligase, with a Proteolysis Targeting Chimera (PROTAC) linker. This compound is utilized in the creation of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) .

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) has several scientific research applications, including:

    Chemistry: Used in the design and synthesis of SNIPERs, which are molecular tools for targeted protein degradation.

    Biology: Employed in studies of protein-protein interactions and the ubiquitin-proteasome system.

    Medicine: Investigated for potential therapeutic applications in cancer treatment by targeting specific proteins for degradation.

    Industry: Utilized in the development of novel chemical probes and drug discovery efforts.

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) involves the recruitment of the E3 ubiquitin ligase by the IAP ligand, leading to the ubiquitination and subsequent degradation of target proteins. The PROTAC linker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the compound, resulting in targeted protein degradation through the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) is unique due to its specific combination of an IAP ligand and a PROTAC linker, which allows for the targeted degradation of proteins through the ubiquitin-proteasome system. This specificity and efficiency make it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C37H49ClN4O7

Molecular Weight

697.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C37H48N4O7.ClH/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45);1H/t32-,33+,34+;/m1./s1

InChI Key

UQPPOXBOJSMVFI-SAIPSRRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Origin of Product

United States

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